

# Application Notes and Protocols for Gold(III)-Catalyzed Glycosylation Reactions

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Compound of Interest		
Compound Name:	Gold(III) acetate	
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These application notes provide a comprehensive overview of the use of Gold(III) catalysis in specialized glycosylation reactions. While direct applications of **Gold(III)** acetate are not extensively documented in peer-reviewed literature, this document focuses on the broader, well-established field of Gold(III)-catalyzed glycosylations. Special attention is given to the role of acetate as a participating or leaving group in glycosyl donors, providing insights that are relevant to the application of gold-based catalysts in the synthesis of complex carbohydrates and glycoconjugates.

## **I. Application Notes**

Gold(III) catalysis has emerged as a powerful tool in synthetic carbohydrate chemistry, offering mild and efficient conditions for the formation of glycosidic bonds. Gold(III) catalysts, typically Gold(III) chloride (AuCl<sub>3</sub>) or Gold(III) bromide (AuBr<sub>3</sub>), are oxophilic Lewis acids that can activate a variety of glycosyl donors.

Key Advantages of Gold(III) Catalysis:

- Mild Reaction Conditions: Gold(III)-catalyzed glycosylations can often be carried out at room temperature, which is advantageous for sensitive substrates and complex molecules.
- Catalytic Amounts: In many systems, the gold catalyst can be used in catalytic amounts, reducing cost and simplifying purification. However, in some cases, particularly with less



reactive donors, stoichiometric amounts may be necessary to achieve high yields.

- High Efficiency: These reactions are often fast and high-yielding.
- Functional Group Tolerance: Gold(III) catalysts are compatible with a wide range of protecting groups commonly used in carbohydrate chemistry.
- Versatility: A variety of glycosyl donors can be activated, including thioglycosides, trichloroacetimidates, and propargyl glycosides.

Role of Acetate Groups in Gold(III)-Catalyzed Glycosylation:

Glycosyl acetates are common and stable glycosyl donors. The acetate group at the anomeric position can act as a leaving group, while acetate protecting groups at other positions can influence the stereochemical outcome of the glycosylation.

- Anomeric Acetates as Leaving Groups: While traditionally requiring harsh activation conditions, Gold(III) catalysts, sometimes in combination with a co-catalyst, can activate anomeric acetates for glycosylation. However, this application is less common than with more reactive leaving groups.
- Neighboring Group Participation: An acetyl group at the C-2 position of the glycosyl donor
  can participate in the reaction to form a dioxolenium ion intermediate. This intermediate
  blocks one face of the sugar ring, leading to the stereoselective formation of 1,2-transglycosides. This is a crucial strategy for controlling stereochemistry in oligosaccharide
  synthesis.

#### Challenges and Considerations:

- Catalyst Deactivation: The gold catalyst can sometimes be reduced to inactive Gold(0) or Gold(I) species.
- Stereoselectivity: While neighboring group participation can control stereochemistry, achieving high stereoselectivity with non-participating groups at C-2 can be challenging and highly dependent on the donor, acceptor, and reaction conditions.



• Substrate Scope: The reactivity of the glycosyl donor and acceptor plays a significant role. "Disarmed" (electron-withdrawing protected) donors are generally less reactive than "armed" (electron-donating protected) donors.

### **II. Data Presentation**

The following tables summarize quantitative data from representative Gold(III)-catalyzed glycosylation reactions.

Table 1: Gold(III)-Catalyzed Glycosylation of Thioglycoside Donors



Entry	Glycos yl Donor	Glycos yl Accept or	Cataly st (mol%)	Solven t	Time (h)	Yield (%)	α/β Ratio	Refere nce
1	2,3,4,6- Tetra- O- benzyl- β-D- glucopy ranosyl thiocres yl	Methyl 2,3,4- tri-O- benzyl- α-D- glucopy ranosid e	AuCl₃ (3)	CH2Cl2	0.5	92	1:4	[1][2]
2	2,3,4,6- Tetra- O- acetyl- β-D- glucopy ranosyl thiocres yl	Methyl 2,3,4- tri-O- benzyl- α-D- glucopy ranosid e	AuCl₃ (3)	CH2Cl2	1	85	1:9	[1][2]
3	2,3,4,6- Tetra- O- benzyl- α-D- mannop yranosy I thiocres yl	Methyl 2,3,4- tri-O- benzyl- α-D- glucopy ranosid e	AuCl₃ (3)	CH <sub>2</sub> Cl <sub>2</sub>	0.5	90	>9:1	[1][2]
4	2,3,4,6- Tetra- O-	Cholest erol	AuBr₃ (5)	CH <sub>2</sub> Cl <sub>2</sub>	1	88	1:5	[1]



## Methodological & Application

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benzylβ-Dgalacto
pyranos
yl
thiocres
yl

Table 2: Gold(III)-Catalyzed Glycosylation using Other Donors



Entry	Glycos yl Donor	Glycos yl Accept or	Cataly st (mol%)	Solven t	Time (h)	Yield (%)	α/β Ratio	Refere nce
1	Per-O- acetylat ed glucose	TMSN₃	AuBr₃ (10)	CH₃CN	2	92	-	[3]
2	2,3,4,6- Tetra- O- benzyl- D- glucopy ranosyl trichloro acetimi date	Methan ol	AuCl₃ (10)	CH2Cl2	0.5	85	1:1.5	[4]
3	2,3,4,6- Tetra- O- benzoyl -D- glucopy ranosyl trichloro acetimi date	Methan ol	AuCl₃ (10)	CH₂Cl₂	1	90	1:9	[4]
4	Phenylp ropiolat e glucosyl donor	Cholest erol	AuCl₃ (10)	CH <sub>2</sub> Cl <sub>2</sub>	2	85	β-only	[1]



### **III. Experimental Protocols**

Protocol 1: General Procedure for AuCl3-Catalyzed Glycosylation of Thioglycoside Donors

This protocol is adapted from Vibhute, A. M. et al., Chem. Sci., 2016, 7, 4259-4263.[2]

- To a stirred suspension of the glycosyl acceptor (1.0 equiv.) and powdered 4 Å molecular sieves in anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) under an argon atmosphere at room temperature, add the thioglycoside donor (1.2 equiv.).
- Stir the mixture for 15 minutes.
- Add Gold(III) chloride (AuCl<sub>3</sub>, 3 mol%) to the mixture.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding triethylamine (Et₃N).
- Filter the mixture through a pad of Celite® and wash with CH2Cl2.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by silica gel column chromatography to afford the desired glycoside.

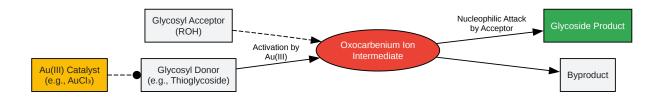
Protocol 2: AuBr<sub>3</sub>-Catalyzed Azidation of Per-O-acetylated Sugars

This protocol is adapted from Rajput, J. et al., Beilstein J. Org. Chem., 2018, 14, 682-687.[3]

- To a solution of the per-O-acetylated sugar (1.0 equiv.) in anhydrous acetonitrile (CH₃CN) under an argon atmosphere, add trimethylsilyl azide (TMSN₃, 2.0 equiv.).
- Add Gold(III) bromide (AuBr<sub>3</sub>, 10 mol%) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.
- After completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the glycosyl azide.

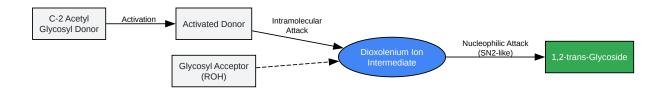


#### IV. Visualizations



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Caption: General workflow for Gold(III)-catalyzed glycosylation.



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Caption: Neighboring group participation by a C-2 acetyl group.

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